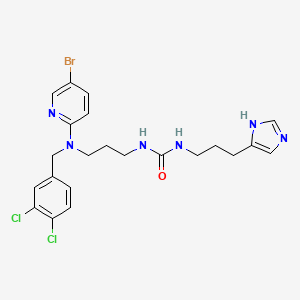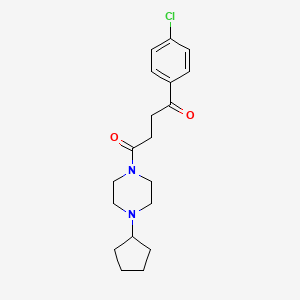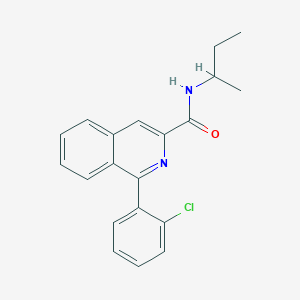
N-Désméthyl-PK 11195
Vue d'ensemble
Description
N-Désméthyl-PK 11195 est un dérivé d'isoquinoline carboxamide qui sert de précurseur au radioligand [N-méthyl-11C]PK 11195TSPO est impliqué dans divers processus physiologiques, notamment la stéroidogénèse, l'apoptose et la respiration cellulaire .
Applications De Recherche Scientifique
N-Desmethyl-PK 11195 has several scientific research applications:
Mécanisme D'action
Target of Action
N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .
Mode of Action
The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .
Biochemical Pathways
It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .
Pharmacokinetics
It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg N-desmethyl-PK 11195, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .
Result of Action
It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .
Action Environment
The action environment of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane
Analyse Biochimique
Biochemical Properties
N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .
Cellular Effects
N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .
Transport and Distribution
N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N-Désméthyl-PK 11195 peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction de la 3-isoquinoléinone avec la formamide, accélérée par le chauffage et l'ajout d'un catalyseur promoteur . Une autre approche implique la méthylation du 1-(2-chlorophényl)-N-(1-méthylpropyl)-3-isoquinoline carboxamide à l'aide de carbone-11 dérivé de l'iodure de 11C-méthyle .
Méthodes de production industrielle
La production industrielle de this compound implique généralement la chromatographie liquide haute performance (HPLC) pour la purification. Le réacteur est préchargé avec du this compound, dissous dans le diméthylsulfoxyde (DMSO), et de l'hydroxyde de potassium (KOH) finement pulvérisé. Le mélange est chauffé puis purifié à l'aide d'une HPLC semi-préparative .
Analyse Des Réactions Chimiques
Types de réactions
N-Désméthyl-PK 11195 subit diverses réactions chimiques, notamment :
Méthylation : Le composé est méthylé en position azote à l'aide d'iodure de 11C-méthyle.
Oxydation et réduction : Ces réactions sont moins souvent rapportées, mais peuvent être déduites de la structure du composé.
Réactifs et conditions courantes
Méthylation : L'iodure de 11C-méthyle, le DMSO et le KOH sont couramment utilisés.
Oxydation et réduction : Les réactifs standard pour ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium.
Principaux produits
Le principal produit d'intérêt est le [N-méthyl-11C]PK 11195, utilisé dans les études d'imagerie TEP .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de radioligands pour les études TEP.
Biologie : Investigue le rôle de TSPO dans divers processus biologiques.
Industrie : Employé dans la production de radioligands pour l'imagerie diagnostique.
Mécanisme d'action
This compound se lie sélectivement à TSPO, une protéine située dans la membrane mitochondriale externe. Cette liaison module divers processus physiologiques, notamment l'apoptose et la respiration cellulaire. La forte affinité du composé pour TSPO en fait un outil précieux pour étudier la fonction et la pathologie mitochondriales .
Comparaison Avec Des Composés Similaires
Composés similaires
PK 11195 : Le composé parent, également un ligand de TSPO.
Ro5-4864 : Un autre ligand de TSPO avec des propriétés de liaison similaires.
DASA : Un activateur de PKM2 avec des cibles moléculaires différentes.
Unicité
N-Désméthyl-PK 11195 est unique en raison de sa forte affinité pour TSPO et de son utilisation comme précurseur de radioligands dans l'imagerie TEP. Cette spécificité permet des études détaillées de la fonction et de la pathologie mitochondriales, ce qui en fait un outil précieux dans les milieux de recherche et cliniques .
Propriétés
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



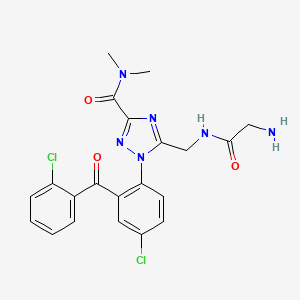
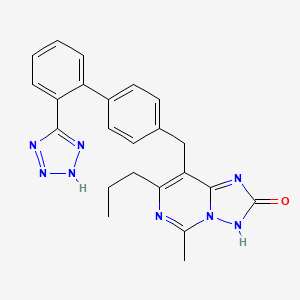

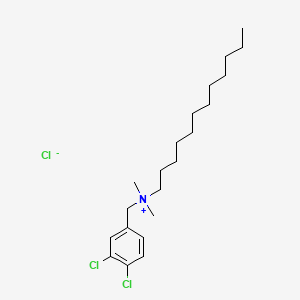
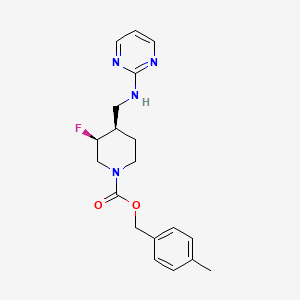
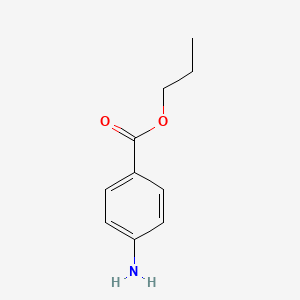


![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)


